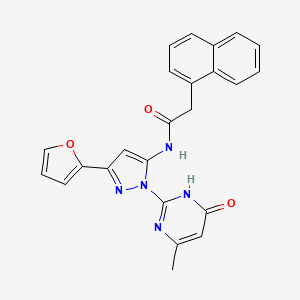

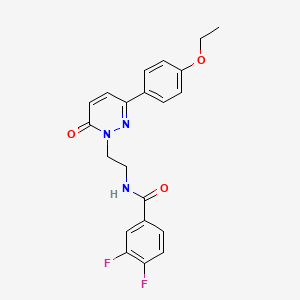

![molecular formula C20H11ClF3NO2S B2774209 3-chloro-N-[4-(trifluoromethoxy)phenyl]benzo[g][1]benzothiole-2-carboxamide CAS No. 1024164-16-6](/img/structure/B2774209.png)

3-chloro-N-[4-(trifluoromethoxy)phenyl]benzo[g][1]benzothiole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-chloro-N-[4-(trifluoromethoxy)phenyl]benzogbenzothiole-2-carboxamide” is a versatile chemical compound with vast applications in scientific research. It is related to 3-Chloro-4-(trifluoromethoxy)phenylamine, which is an organic building block .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 3-Chloro-4-(trifluoromethoxy)phenylamine can be obtained by etherification of trifluoromethoxytrifluoroethylene and 2-chloro-4-aminophenol . In another study, 4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically .Molecular Structure Analysis

The molecular structure of related compounds like 3-Chloro-4-(trifluoromethoxy)phenylamine has been reported. The empirical formula is C7H5ClF3NO and the molecular weight is 211.57 .Chemical Reactions Analysis

In a study, 4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically and their electrochromic behaviors were characterized . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of the polymers .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, 3-Chloro-4-(trifluoromethoxy)phenylamine is a solid and insoluble in water .Applications De Recherche Scientifique

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole and its derivatives have been widely recognized for their therapeutic potential across a range of pharmacological activities. The unique benzothiazole scaffold is integral to many synthetic bioactive molecules, exhibiting diverse biological activities with less toxicity. These compounds have been studied for their antiviral, antimicrobial, anti-inflammatory, antidiabetic, and anticancer properties, underscoring the benzothiazole nucleus as a crucial moiety in drug development. Structural modifications, particularly at the C-2 and C-6 positions of the benzothiazole ring, have been associated with enhanced biological activities, making it a subject of interest in medicinal chemistry (Bhat & Belagali, 2020).

Environmental Applications

Beyond medicinal applications, benzothiazole derivatives have been implicated in environmental studies. For instance, the occurrence and toxicity of antimicrobial triclosan and its by-products in the environment have been reviewed, with benzothiazole derivatives being identified as transformation products. These studies shed light on the persistence and potential environmental and health risks associated with widespread use of certain chemicals and their degradation into benzothiazole derivatives (Bedoux et al., 2012).

Supramolecular Chemistry and Material Science

Benzothiazole derivatives have also found applications in supramolecular chemistry and material science. For example, benzene-1,3,5-tricarboxamide derivatives, which include benzothiazole motifs, have been recognized for their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures. This self-assembly behavior is harnessed in nanotechnology, polymer processing, and biomedical applications, illustrating the versatility of benzothiazole derivatives in designing complex materials and systems (Cantekin, de Greef, & Palmans, 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of the compound “3-Chloro-N-(4-(trifluoromethoxy)phenyl)naphtho[1,2-b]thiophene-2-carboxamide” are currently unknown . The compound is used for proteomics research applications , which suggests that it may interact with proteins or other biological molecules.

Mode of Action

Compounds with similar structures, such as benzo[b]thiophenes, have been synthesized and studied for their potential interactions with various biological targets . These compounds are known to undergo reactions with alkynyl sulfides, leading to the formation of diverse multisubstituted benzothiophene derivatives .

Biochemical Pathways

Compounds with similar structures have been used as organic semiconductors in organic thin film transistors . This suggests that the compound may have potential applications in materials chemistry.

Result of Action

Given its use in proteomics research applications , it may be involved in modulating protein function or expression.

Propriétés

IUPAC Name |

3-chloro-N-[4-(trifluoromethoxy)phenyl]benzo[g][1]benzothiole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11ClF3NO2S/c21-16-15-10-5-11-3-1-2-4-14(11)17(15)28-18(16)19(26)25-12-6-8-13(9-7-12)27-20(22,23)24/h1-10H,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWZWXZVUWKYDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2SC(=C3Cl)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11ClF3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-[4-(trifluoromethoxy)phenyl]benzo[g][1]benzothiole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

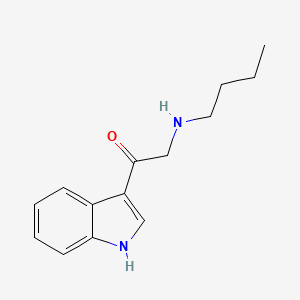

![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate](/img/structure/B2774127.png)

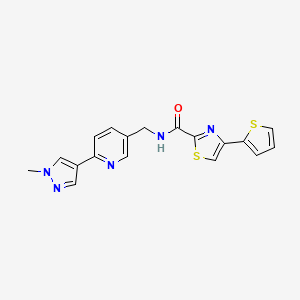

![6-Cyclopropyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2774129.png)

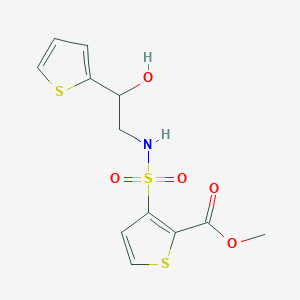

![Methyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2774133.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2774135.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2774138.png)

![N-[[4-(3-chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2774144.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine](/img/structure/B2774148.png)